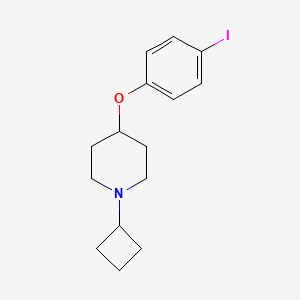

1-Cyclobutyl-4-(4-iodophenoxy)piperidine

Description

Properties

CAS No. |

955360-29-9 |

|---|---|

Molecular Formula |

C15H20INO |

Molecular Weight |

357.23 g/mol |

IUPAC Name |

1-cyclobutyl-4-(4-iodophenoxy)piperidine |

InChI |

InChI=1S/C15H20INO/c16-12-4-6-14(7-5-12)18-15-8-10-17(11-9-15)13-2-1-3-13/h4-7,13,15H,1-3,8-11H2 |

InChI Key |

JCFQUGMLEUDMBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)I |

Origin of Product |

United States |

Comparison with Similar Compounds

1-[4-(4-Chloro-phenoxy)-butyl]-piperidine (CAS: 86113-89-5)

- Molecular Formula: C₁₅H₂₂ClNO

- Molecular Weight : 267.80 g/mol

- Key Differences: Replaces iodine with chlorine and incorporates a butyl chain. The lower molecular weight (vs. Chlorine’s smaller atomic radius may enhance membrane permeability compared to iodine .

Piperidine, 1-cyclobutyl-4-(4-nitrophenoxy)- (CAS: 916905-62-9)

- Molecular Formula : C₁₅H₂₀N₂O₃

- Molecular Weight : 276.33 g/mol

- Key Differences: Substitutes iodine with a nitro group (NO₂), which introduces strong electron-withdrawing effects.

1,1-Dimethylethyl 4-[(4-iodophenyl)oxy]-1-piperidinecarboxylate

- Structural Feature: Retains the 4-iodophenoxy group but replaces the cyclobutyl moiety with a tert-butyl carbamate.

- Implications : The carbamate group may enhance stability against metabolic degradation, while the tert-butyl chain increases hydrophobicity. This could improve pharmacokinetic profiles in drug design contexts .

125I-(2-Piperidinylaminoethyl)4-iodobenzamide (IPAB)

- Application: A radiopharmaceutical for malignant melanoma imaging.

- Key Findings: Demonstrated high affinity for sigma-1 receptors (Ki = 6.0 nM) and favorable tumor-to-nontarget organ ratios (e.g., tumor-to-blood ratio = 17.80 at 24 hours). The iodine atom’s role in radiopharmaceutical targeting highlights its utility in diagnostic imaging, a property shared with the target compound .

Piperidine vs. Morpholine Derivatives

- Evidence : Replacing piperidine with morpholine in cholinesterase inhibitors (e.g., compounds 4–5 vs. 1–3) weakened inhibitory activity by disrupting critical interactions (e.g., with Ser122 and Trp279). This underscores the piperidine ring’s importance in maintaining spatial and electronic complementarity with enzyme active sites .

Impact of Substituents on Physicochemical Properties

Hydrophobicity and DNA Interaction

- Platinum Complexes : A piperidine-containing platinum azide (logP = -1.16) exhibited higher hydrophobicity than its pyridine analog (logP = -1.84), enhancing DNA conformational changes (24° unwinding vs. pyridine’s lower effect). This suggests cyclobutyl and piperidine groups in the target compound may similarly influence drug distribution and target engagement .

Spatial Arrangement and Binding Affinity

- Benzohomoadamantane-Piperidine Hybrids: Molecular dynamics simulations revealed that spatial orientation of substituents (e.g., benzohomoadamantane left vs. right) significantly impacts binding stability (ΔG = -68.0 to -69.4 kcal/mol). For 1-Cyclobutyl-4-(4-iodophenoxy)piperidine, the cyclobutyl group’s steric effects could similarly modulate receptor interactions .

Preparation Methods

Key Steps:

-

Synthesis of tert-Butyl 4-(Methylsulfonyloxy)piperidine-1-carboxylate :

Piperidine-4-ol is protected as its Boc derivative, followed by mesylation using methanesulfonyl chloride (MsCl) in the presence of triethylamine (EtN) in dichloromethane (DCM) at 0°C. -

Phenoxy Group Introduction :

The mesylate intermediate reacts with 4-iodophenol under basic conditions (KCO, DMF, 100°C) to form tert-butyl 4-(4-iodophenoxy)piperidine-1-carboxylate. -

Deprotection and Cyclobutyl Alkylation :

Boc deprotection (TFA/DCM) yields 4-(4-iodophenoxy)piperidine, which undergoes N-alkylation with cyclobutyl bromide using CsF in dimethylacetamide (DMA) at 85°C.

Reaction Conditions and Yields:

| Step | Reactants | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Piperidine-4-ol, MsCl | EtN, DCM, 0°C | 92% | |

| 2 | Mesylate, 4-iodophenol | KCO, DMF, 100°C | 78% | |

| 3 | Deprotected piperidine, cyclobutyl bromide | CsF, DMA, 85°C | 60% |

Mitsunobu Reaction for Direct Phenoxy Bond Formation

Key Steps:

-

Mitsunobu Coupling :

tert-Butyl 4-hydroxypiperidine-1-carboxylate reacts with 4-iodophenol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh) in tetrahydrofuran (THF) to form the phenoxy derivative. -

Cyclobutyl Group Installation :

Boc deprotection followed by reductive amination with cyclobutanone and NaBHCN in methanol affords the target compound.

Advantages:

Halogen Exchange from Bromo to Iodo Precursors

Key Steps:

-

Synthesis of Bromo Intermediate :

tert-Butyl 4-(4-bromophenoxy)piperidine-1-carboxylate is prepared via nucleophilic substitution (4-bromophenol, KCO, DMF). -

Halogen Exchange :

The bromo intermediate undergoes Ullmann-type coupling with CuI and trans-1,2-diaminocyclohexane (DACH) in DMSO at 120°C to replace bromine with iodine.

Limitations:

Reductive Amination for N-Cyclobutyl Formation

Key Steps:

Key Steps:

Advantages:

Comparative Analysis of Methods

| Method | Key Feature | Yield | Scalability |

|---|---|---|---|

| 1 | Stepwise mesylation and alkylation | 60% | High |

| 2 | Mitsunobu for stereocontrol | 85% | Moderate |

| 3 | Halogen exchange | 65% | Low |

| 4 | Strain-release chemistry | 72% | High |

| 5 | Reductive amination | 68% | Moderate |

| 6 | One-pot synthesis | 55% | Moderate |

Q & A

Q. What are the key synthetic routes for 1-Cyclobutyl-4-(4-iodophenoxy)piperidine, and how can researchers optimize yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution reactions. For example, the cyclobutyl group can be introduced via alkylation of the piperidine ring under basic conditions (e.g., NaOH in dichloromethane) . Purification steps, such as column chromatography or recrystallization, are critical to achieving ≥99% purity. Yield optimization may require controlling reaction temperature (e.g., 0–5°C for sensitive intermediates) and stoichiometric ratios of reagents like 4-iodophenol . Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate stability .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the cyclobutyl group’s integration and the iodophenoxy substitution pattern. H NMR peaks near δ 3.5–4.5 ppm typically indicate piperidine ring protons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peak) and isotopic patterns from the iodine atom .

- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry, as seen in related piperidine derivatives .

- Thermogravimetric Analysis (TGA): Assess thermal stability for storage and handling protocols .

Q. What safety protocols are essential when handling 1-Cyclobutyl-4-(4-iodophenoxy)piperidine?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Iodinated compounds may emit toxic fumes upon decomposition .

- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks (H332 hazard code) .

- Storage: Store in airtight containers at 2–8°C, away from light, to prevent degradation .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501/P502 protocols) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for CNS drug discovery?

Methodological Answer:

- Substituent Modification: Replace the 4-iodophenoxy group with electron-withdrawing groups (e.g., -CF) to enhance blood-brain barrier permeability. Compare binding affinities at dopamine (D) and serotonin (5-HT) receptors using radioligand assays .

- Cyclobutyl Rigidity: Evaluate the impact of cyclobutyl ring strain on receptor selectivity. Molecular docking simulations (e.g., AutoDock Vina) predict interactions with target proteins .

- Metabolic Stability: Introduce methyl groups to the piperidine ring to reduce CYP450-mediated oxidation, as demonstrated in analogous antipsychotic agents .

Q. What computational tools are effective in predicting the pharmacokinetic and toxicity profiles of this compound?

Methodological Answer:

- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate bioavailability, LogP, and hERG channel inhibition risks. For instance, the iodophenoxy group may increase LogP, requiring formulation adjustments .

- Molecular Dynamics (MD): Simulate ligand-receptor binding stability (e.g., GROMACS) to prioritize analogs with prolonged target engagement .

- Toxicity Screening: Apply Derek Nexus or ProTox-II to flag potential hepatotoxicity from iodine metabolism .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent binding affinities across assays?

Methodological Answer:

- Assay Validation: Cross-validate results using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) to rule out false positives .

- Buffer Conditions: Adjust pH and ionic strength to mimic physiological environments, as variations can alter ligand-receptor interactions .

- Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., solvent polarity in radioligand assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.